

# An In-depth Technical Guide to the Physicochemical Properties of 1-Phenylpyrrole

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## Compound of Interest

Compound Name: 1-Phenylpyrrole

Cat. No.: B1663985

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Introduction: **1-Phenylpyrrole**, an aromatic heterocyclic organic compound, is a significant molecule in the realms of medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a pyrrole ring N-substituted with a phenyl group, provides a versatile scaffold for developing novel materials and therapeutic agents.<sup>[1][2]</sup> Derivatives of **1-phenylpyrrole** have demonstrated potential as anti-inflammatory and anti-cancer agents, and the core structure is utilized in the creation of conducting polymers and dyes due to its electronic properties.<sup>[2][3]</sup>

This technical guide offers a comprehensive overview of the core physicochemical properties of **1-Phenylpyrrole**. It includes quantitative data, detailed experimental protocols for property determination, and visual workflows to aid in laboratory applications.

## Chemical and Physical Properties

The fundamental properties of **1-Phenylpyrrole** are summarized below. These values are critical for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

Table 1: Core Physicochemical Properties of **1-Phenylpyrrole**

Property	Value	Source(s)
Molecular Formula	<b>C<sub>10</sub>H<sub>9</sub>N</b>	<a href="#">[1]</a>
Molecular Weight	143.19 g/mol	
Appearance	White to pale yellow or orange crystalline powder/solid.	
Melting Point	58-61 °C	
Boiling Point	234 °C (at 760 mmHg) 131 °C (at 30 mmHg)	
Density	~1.0 g/cm <sup>3</sup> (values range from 0.97 to 1.04 g/cm <sup>3</sup> )	
Flash Point	95 °C	
pKa (Predicted)	-5.30 ± 0.30	
LogP (Octanol/Water)	3.08	

| Refractive Index | ~1.56 | |

## Solubility Profile

The solubility of **1-Phenylpyrrole** is dictated by its predominantly nonpolar aromatic structure. This makes it poorly soluble in aqueous solutions but readily soluble in many common organic solvents. Understanding its solubility is crucial for reaction setup, purification, and formulation.

Table 2: Qualitative Solubility of **1-Phenylpyrrole**

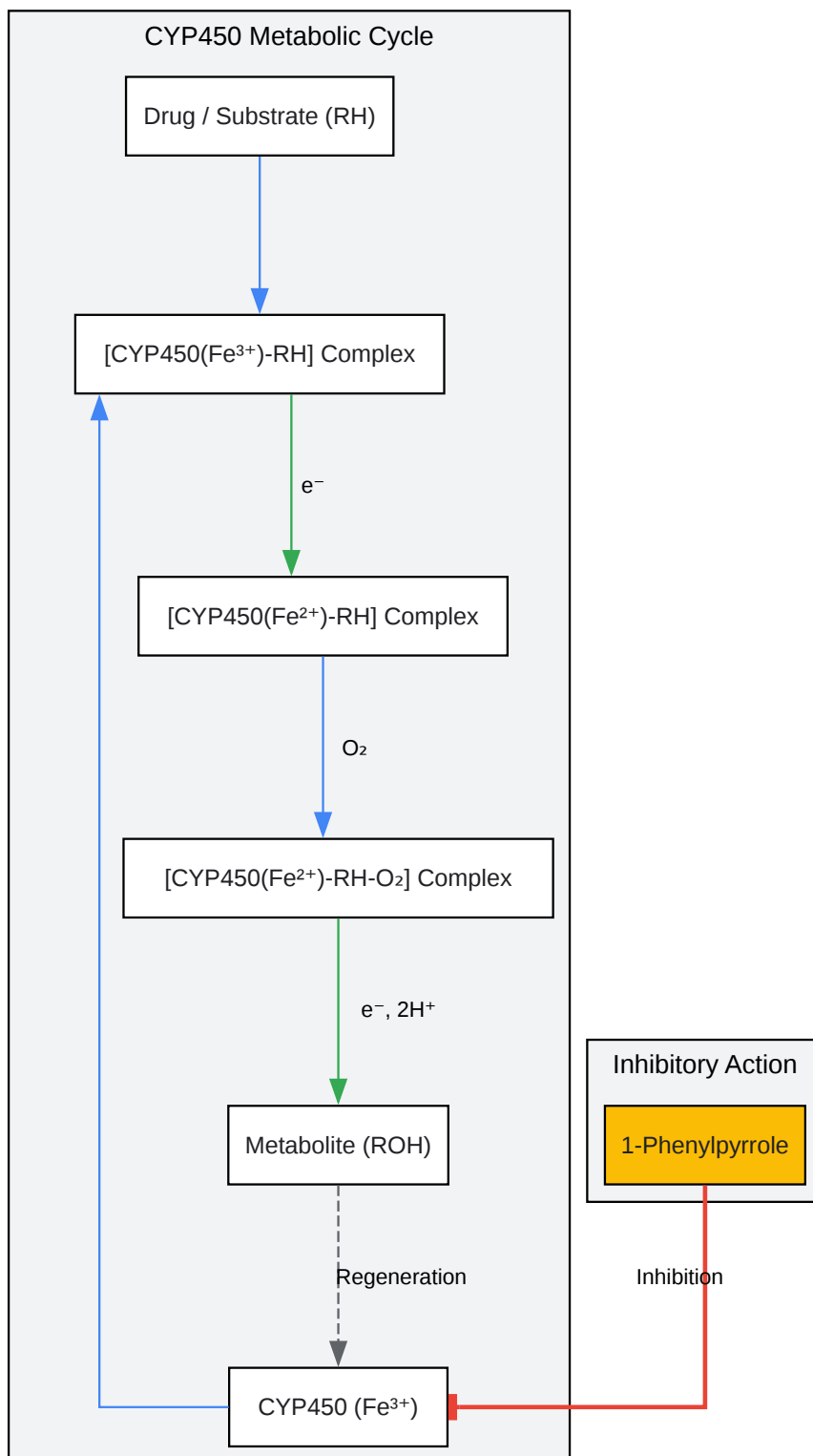
Solvent	Solubility	Source(s)
Water	Limited / Insoluble	
Ethanol	Soluble	
Diethyl Ether	Soluble	
Chloroform	Soluble	
Acetone	Soluble	
Dimethyl Sulfoxide (DMSO)	≥ 100 mg/mL	

| Corn Oil | Soluble | |

## Biological Interaction: Inhibition of Cytochrome P450

**1-Phenylpyrrole** has been observed to inhibit cytochrome P450 (CYP450) dependent monooxygenase activity. The CYP450 enzyme family is a primary system for the metabolism of drugs, xenobiotics, and endogenous compounds. Inhibition of these enzymes can significantly alter the pharmacokinetics of co-administered drugs, making this an important consideration in drug development.

## Logical Flow of CYP450 Inhibition

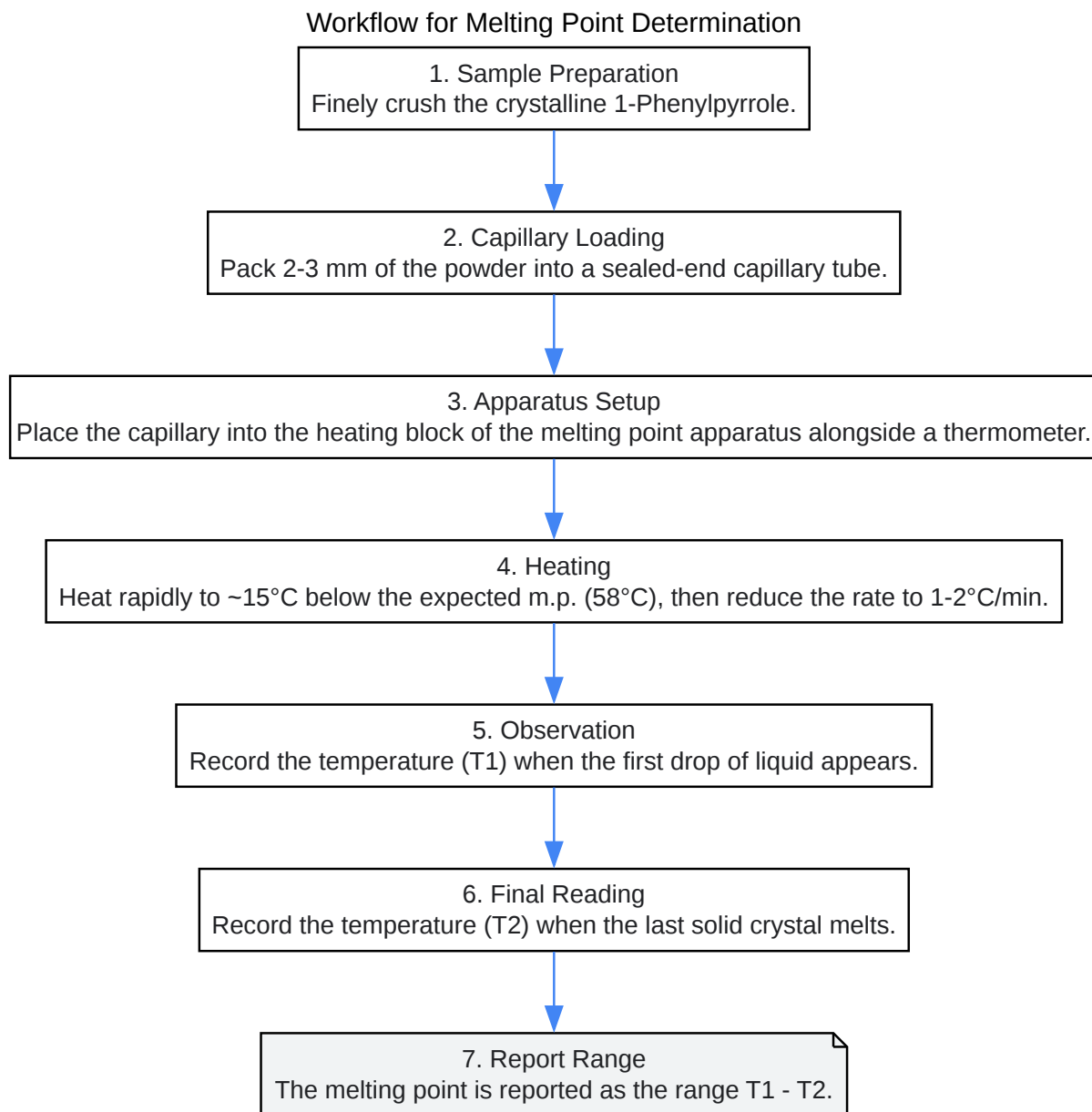
[Click to download full resolution via product page](#)Caption: Logical flow of CYP450 inhibition by **1-Phenylpyrrole**.

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **1-Phenylpyrrole** are provided below. These protocols are generalized and may require optimization based on available laboratory equipment and specific sample characteristics.

### Determination of Melting Point (Capillary Method)

The melting point is a crucial indicator of a compound's purity. The capillary method using a melting point apparatus is a standard and accurate technique.



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Caption: Workflow for Melting Point Determination.

Methodology:

- Sample Preparation: A small amount of **1-Phenylpyrrole** is finely powdered.

- **Capillary Loading:** The open end of a capillary tube (sealed at one end) is tapped into the powder, and the tube is inverted and tapped to pack the sample into the bottom. This is repeated until a sample height of 2-3 mm is achieved.
- **Apparatus Setup:** The loaded capillary tube is placed into the heating block of a melting point apparatus. A calibrated thermometer is inserted into the apparatus to monitor the temperature.
- **Heating:** The sample is heated. A rapid heating rate can be used initially to approach the expected melting point, but the rate should be slowed to 1-2°C per minute near the melting temperature to ensure accuracy.
- **Data Recording:** Two temperatures are recorded: the temperature at which the first drop of liquid is observed and the temperature at which the entire sample has liquefied. This range is the melting point. For a pure compound, this range should be narrow (0.5-2°C).

## Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid. It relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

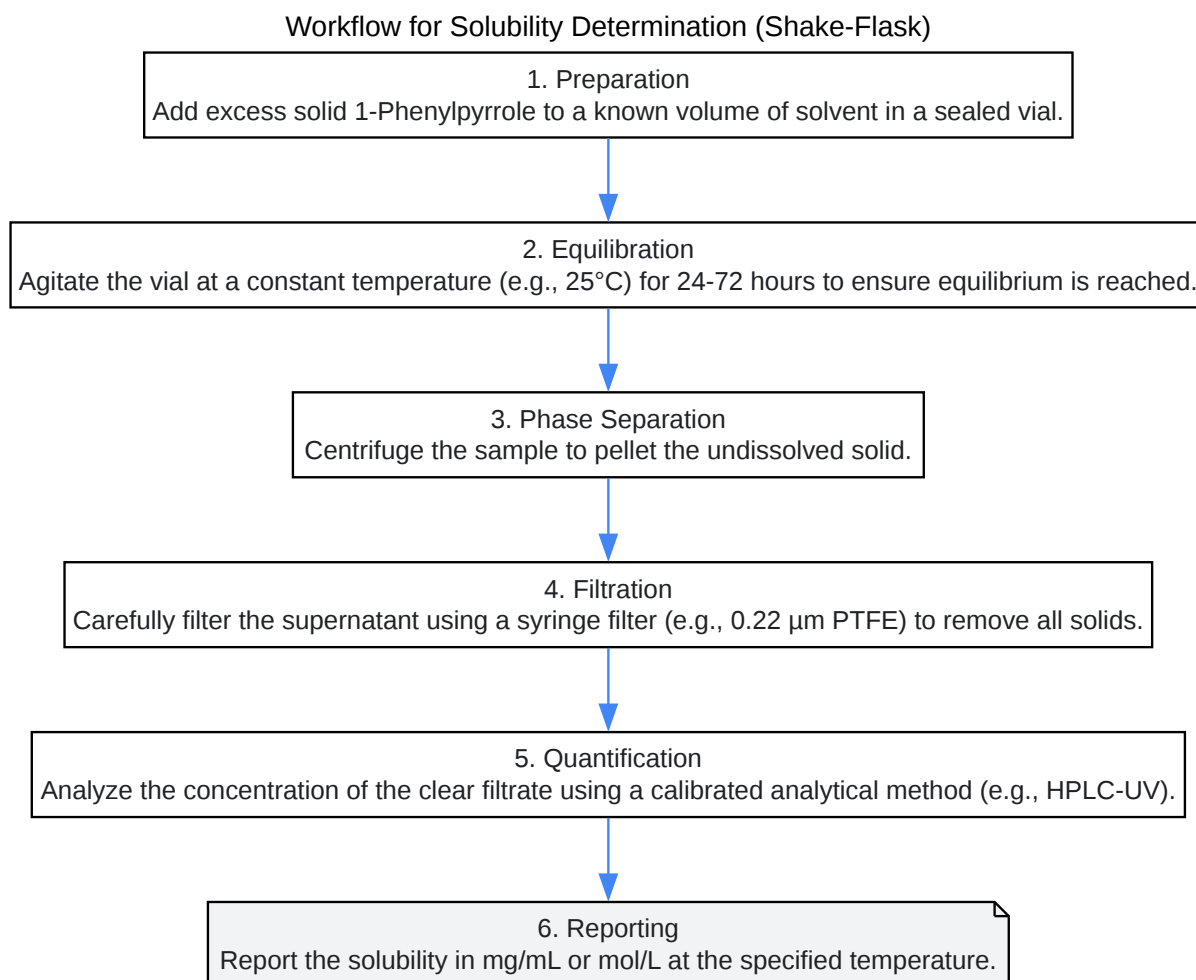
Methodology:

- **Sample Preparation:** Add a small amount (a few milliliters) of molten **1-Phenylpyrrole** into a small fusion tube.
- **Capillary Inversion:** Place a small capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.
- **Apparatus Assembly:** Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
- **Heating:** Gently heat the side arm of the Thiele tube with a Bunsen burner. This creates a convection current that ensures uniform heating.

- **Observation:** As the temperature rises, a stream of bubbles will emerge from the inverted capillary. The heat should be applied until a continuous stream is observed.
- **Data Recording:** Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

## Determination of Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the dissolved concentration.



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Caption: Workflow for Solubility Determination (Shake-Flask).

#### Methodology:

- **Preparation of Saturated Solution:** An excess amount of solid **1-Phenylpyrrole** is added to a known volume of the desired solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.
- **Equilibration:** The vial is agitated (e.g., on an orbital shaker or with a magnetic stirrer) in a temperature-controlled environment for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.
- **Phase Separation:** After equilibration, the sample is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Sample Analysis:** A clear aliquot of the supernatant is carefully removed and filtered (e.g., through a 0.22  $\mu\text{m}$  syringe filter) to ensure no solid particles are present. The concentration of **1-Phenylpyrrole** in the filtrate is then determined using a suitable, validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Data Reporting:** The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

## Determination of pKa (Potentiometric Titration)

While the pKa of **1-Phenylpyrrole** is predicted to be very low (indicating it is a very weak base/essentially neutral), a general protocol for determining the pKa of a weak base is described. Potentiometric titration involves monitoring pH changes as a titrant is added.

#### Methodology:

- **Instrument Calibration:** Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4, 7, and 10).
- **Sample Preparation:** Dissolve a precisely weighed amount of the compound in a suitable solvent (often a co-solvent system like water-ethanol if aqueous solubility is low) to a known concentration (e.g., 0.01 M).

- **Titration Setup:** Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
- **Titration:** Add a standardized acidic titrant (e.g., 0.1 M HCl) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the pH.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is equal to the pH at the half-equivalence point (the point where half of the base has been neutralized). This can also be determined by analyzing the first derivative of the titration curve.

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## References

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